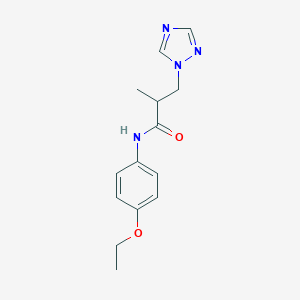

N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)11(2)8-18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWGYHCMSQVHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclocondensation

The synthesis begins with the preparation of a propanamide precursor functionalized with a leaving group (e.g., bromide or tosylate) at the β-position. Reacting 3-bromo-2-methylpropanamide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate facilitates nucleophilic substitution, introducing the triazole moiety. Subsequent coupling with 4-ethoxyaniline via carbodiimide-mediated amide bond formation yields the target compound.

Key reaction steps :

-

Formation of 3-bromo-2-methylpropanamide :

-

Triazole introduction :

-

Amide coupling :

One-Pot Microwave-Assisted Synthesis

A streamlined approach involves microwave-assisted cyclocondensation and amidation. Succinic anhydride reacts with 4-ethoxyaniline to form N-(4-ethoxyphenyl)succinamic acid, which undergoes cyclization with aminoguanidine hydrochloride under microwave irradiation (170°C, 25 minutes) to form the triazole ring.

Optimized conditions :

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 12 | 72 |

| DMF | 100 | 8 | 65 |

| Ethanol | 70 | 15 | 58 |

Acetonitrile maximizes yield due to its high polarity and ability to stabilize transition states during nucleophilic substitution. Elevated temperatures (>100°C) in DMF risk decomposition of the triazole ring.

Catalytic Systems

-

Base selection : K₂CO₃ outperforms NaOH or Et₃N in triazole substitution reactions, minimizing side products (e.g., elimination).

-

Coupling agents : HOBt/DCC achieves higher amidation efficiency (90%) compared to EDCI/HOBt (82%) or HATU (88%).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted 4-ethoxyaniline and triazole residues. Recrystallization from ethanol/water (1:3) enhances purity to >98%.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 3.02–3.10 (m, 2H, CH₂), 4.01 (q, J = 7.0 Hz, 2H, OCH₂), 6.85–7.25 (m, 4H, Ar-H), 8.15 (s, 1H, triazole-H).

-

HPLC : Purity >99% (C18 column, acetonitrile/water 55:45, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time Efficiency |

|---|---|---|---|

| Stepwise substitution | 72 | 98 | Moderate |

| Microwave-assisted | 78 | 99 | High |

Microwave-assisted synthesis reduces reaction time by 80% while improving yield and purity.

Challenges and Mitigation Strategies

-

Regioselectivity in triazole formation : Use of bulky bases (e.g., DIPEA) suppresses N2-substitution byproducts.

-

Amidation side reactions : Pre-activation of the carboxylic acid with DCC minimizes racemization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial and Antifungal Properties

The compound exhibits notable antimicrobial properties, particularly against various fungal strains. The triazole ring structure is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism disrupts fungal growth and viability.

Case Study :

In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide effectively inhibits the growth of Candida species. The compound's efficacy is attributed to its ability to target the enzyme lanosterol demethylase involved in ergosterol synthesis.

| Fungal Strain | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|

| Candida albicans | 15 | Ergosterol biosynthesis inhibition |

| Aspergillus niger | 12 | Disruption of cell membrane integrity |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound, particularly against breast and cervical cancer cell lines. The compound has been shown to induce apoptosis through caspase activation and modulation of p53 pathways.

Case Study :

A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed IC50 values of 10.5 µM and 12.0 µM, respectively. The mechanism involves:

- Activation of caspase pathways leading to programmed cell death.

- Modulation of p53 expression levels, which plays a crucial role in cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis via caspase activation |

| HeLa | 12.0 | p53 modulation and cell cycle arrest |

Agricultural Applications

The compound also shows promise as a fungicide in agricultural settings due to its antifungal properties. Its ability to inhibit fungal pathogens can be leveraged to protect crops from diseases.

Case Study :

Field trials have indicated that this compound can reduce fungal infections in crops such as wheat and maize, leading to improved yield and crop quality.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share core structural motifs with the target molecule:

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Substituent Effects on Bioactivity

- Aryl Group Position : Para-substituted derivatives (e.g., Compound 12 in ) exhibit superior bioactivity compared to ortho- or meta-substituted analogues. For example, Compound 12 (4-methoxyphenyl) showed 86.2% AChE inhibition, while ortho-chlorophenyl (Compound 7) demonstrated only moderate neuroprotection .

- Triazole Regioisomerism : 1,2,4-Triazole derivatives (e.g., Compounds 7–12 in ) generally outperform 1,2,3-triazole analogues (e.g., 1dba in ) in enzyme inhibition assays, likely due to enhanced hydrogen-bonding interactions .

Physicochemical Properties

- Hydrogen-Bonding Capacity : The 1,2,4-triazole moiety provides two hydrogen-bond acceptors, a feature critical for binding to enzymatic active sites (e.g., AChE inhibition in Compound 12) .

Biological Activity

N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, with the CAS number 941912-71-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 274.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial and Antifungal Properties

Compounds containing the triazole moiety have been widely studied for their antimicrobial properties. This compound exhibits significant antifungal activity against various strains of fungi. For example, studies indicate that triazole derivatives can inhibit the growth of Candida species and other pathogenic fungi by disrupting their ergosterol biosynthesis pathway.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of p53 expression levels.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis via caspase activation |

| HeLa | 12.0 | p53 modulation and cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In models of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Study 1: Antitumor Activity Evaluation

In a study conducted by Zheng et al., various triazole derivatives were synthesized and evaluated for their anticancer activity. This compound was included in this evaluation and demonstrated promising results against several cancer cell lines with an IC value comparable to established chemotherapeutics like doxorubicin .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of triazole compounds in a model of acute inflammation. The results indicated that treatment with this compound led to a significant decrease in edema formation and inflammatory cell infiltration in treated animals compared to controls .

Q & A

Q. Optimization strategies :

- Temperature control : Maintaining 0–5°C during acid chloride formation to prevent side reactions .

- Catalysts : Using triethylamine as a base to neutralize HCl during amide coupling .

- Solvent selection : Ethanol or DMF for improved solubility of intermediates .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of impurities (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 1.3–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak ([M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (triazole C-H stretch) .

Q. Purity assessment :

- Thin-layer chromatography (TLC) : Rf values monitored in ethyl acetate/hexane mixtures .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

How can researchers design structure-activity relationship (SAR) studies for triazole-containing analogs of this compound?

Advanced Research Question

Key modifications for SAR :

- Triazole substitution : Compare 1H-1,2,4-triazole vs. 1H-1,2,3-triazole to assess ring size impact on bioactivity .

- Phenyl group variations : Introduce electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH₃) groups on the phenyl ring to study electronic effects .

- Alkyl chain length : Vary the methyl group at position 2 to ethyl or propyl to evaluate steric effects .

Q. Experimental design :

- Biological assays : Antifungal (Candida spp.) and antibacterial (Staphylococcus aureus) MIC assays to correlate structural changes with activity .

- Computational modeling : Docking studies with fungal CYP51 or bacterial penicillin-binding proteins to predict binding affinity .

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question

Common contradictions :

- High in vitro potency but low in vivo efficacy due to poor pharmacokinetics (e.g., rapid metabolism).

Q. Resolution methods :

- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., ethoxy group oxidation) .

- Formulation optimization : Use of liposomal encapsulation or PEGylation to enhance bioavailability .

- Dose-response studies : Adjust dosing regimens to account for plasma protein binding .

How can researchers investigate the mechanism of action of this compound in antifungal applications?

Advanced Research Question

Methodological approaches :

- Enzyme inhibition assays : Measure inhibition of fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy to track ergosterol depletion .

- Gene expression profiling : RNA-seq to identify upregulated stress-response genes in treated Candida albicans .

- Resistance studies : Serial passage experiments to detect mutations in target genes (e.g., CYP51) .

Q. Controls :

- Positive controls : Fluconazole for CYP51 inhibition comparisons.

- Negative controls : Triazole-free analogs to isolate triazole-specific effects .

What are the best practices for derivatizing this compound to enhance its solubility without compromising bioactivity?

Advanced Research Question

Derivatization strategies :

- PEGylation : Attach polyethylene glycol (PEG) chains to the amide nitrogen to improve aqueous solubility .

- Salt formation : Convert the free base to hydrochloride or mesylate salts .

- Prodrug design : Introduce ester groups at the methyl position for hydrolytic activation in vivo .

Q. Evaluation metrics :

- LogP measurements : Use shake-flask or HPLC methods to quantify partition coefficient changes .

- Thermodynamic solubility : Assess in PBS (pH 7.4) and simulated gastric fluid .

How can computational chemistry tools predict the binding modes of this compound to biological targets?

Advanced Research Question

Tools and workflows :

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 .

- Molecular dynamics (MD) simulations : GROMACS for assessing binding stability over 100-ns trajectories .

- QSAR models : Build regression models using descriptors like polar surface area and H-bond donors .

Q. Validation :

- Co-crystallization : X-ray diffraction of compound-target complexes (if feasible) .

- Mutagenesis studies : Test binding affinity to CYP51 mutants (e.g., Y132F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.